2-chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a hydroxypropyl group attached to a pyrrole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide typically involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation:
Nitration and Reduction: The nitration of the benzene ring followed by reduction to introduce the amino group.
Substitution Reactions:
Coupling Reactions: The coupling of the benzene derivative with the pyrrole ring through a condensation reaction, often using reagents like methanesulfonic acid under reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Halogenating Agents: Chlorine gas, fluorine gas.
Major Products
The major products formed from these reactions include various substituted benzamides and pyrrole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-(3-hydroxypropyl)benzamide: Lacks the pyrrole ring, making it less complex.
2-chloro-6-fluoro-N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)benzamide: Similar structure but without the methyl group on the pyrrole ring.
Uniqueness
The presence of both chloro and fluoro substituents, along with the hydroxypropyl group attached to a methylated pyrrole ring, makes 2-chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide unique. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O2/c1-19-9-3-6-12(19)13(20)7-8-18-15(21)14-10(16)4-2-5-11(14)17/h2-6,9,13,20H,7-8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNCWZLAVIIRRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=C(C=CC=C2Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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